molecular formula C13H13F3N2O2 B15337704 Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate

Cat. No.: B15337704
M. Wt: 286.25 g/mol
InChI Key: OFVXJDNCWJBTHV-UHFFFAOYSA-N
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Description

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Preparation Methods

The synthesis of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate is unique due to its trifluoromethyl group, which imparts distinct properties compared to other imidazo[1,2-a]pyridine derivatives. Similar compounds include:

    Zolpidem: Used as a sedative and hypnotic.

    Alpidem: An anxiolytic agent.

    Minodronic acid: Used for treating osteoporosis. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific applications.

Properties

IUPAC Name

ethyl 3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-2-20-12(19)6-4-10-7-17-11-5-3-9(8-18(10)11)13(14,15)16/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVXJDNCWJBTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CN=C2N1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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